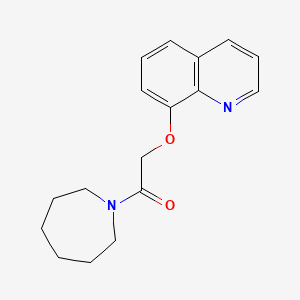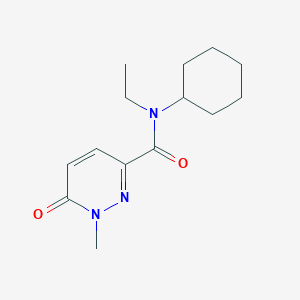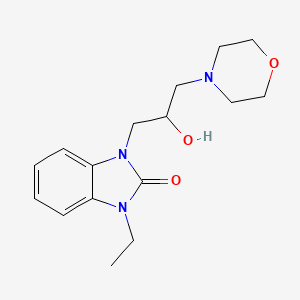![molecular formula C17H19NO3 B7510448 Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)
Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone, also known as FMPM, is a chemical compound that has been studied extensively for its potential use in scientific research. This molecule is a piperidine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone involves its ability to inhibit the activity of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve memory and learning. Additionally, Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been shown to have antioxidant properties, which can help to protect the brain from damage caused by free radicals.
Biochemical and Physiological Effects:
Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of acetylcholinesterase, increase the levels of acetylcholine in the brain, and have antioxidant properties. Additionally, Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in memory and learning. Additionally, Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has antioxidant and anti-inflammatory properties, which can be useful in studying the effects of oxidative stress and inflammation on the brain. However, one limitation of using Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone in lab experiments is that it may have off-target effects, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research involving Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone. One area of research involves the development of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further studies are needed to investigate the potential use of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone as a treatment for Alzheimer's disease and other neurodegenerative disorders. Finally, studies are needed to investigate the potential use of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone in other areas of research, such as cancer and cardiovascular disease.
Méthodes De Synthèse
The synthesis of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone involves a multi-step process that includes the reaction of furan-2-carbaldehyde with piperidine and subsequent reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with benzyl chloroformate to produce Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone.
Applications De Recherche Scientifique
Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the study of Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone as a potential treatment for Alzheimer's disease. Studies have shown that Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Propriétés
IUPAC Name |
furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(13-5-2-1-3-6-13)14-8-10-18(11-9-14)17(20)15-7-4-12-21-15/h1-7,12,14,16,19H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLYXAHCWJNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)


![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)



![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)